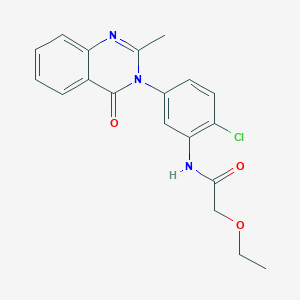
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-ethoxyacetamide is a compound that belongs to the class of quinazolinone derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound, featuring a chloro substituent and a quinazolinone moiety, enhances its pharmacological potential.
Chemical Structure and Properties
The chemical formula for this compound is C22H22ClN3O3, with a molecular weight of approximately 427.88 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O3 |
| Molecular Weight | 427.88 g/mol |
| CAS Number | 899758-47-5 |
| Structural Features | Quinazolinone moiety, chloro group, ethoxyacetamide linkage |
Antimicrobial Activity
Research indicates that compounds within the quinazolinone class exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl derivatives showed that these compounds could effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans . The presence of halogen substituents, like chlorine, enhances lipophilicity, allowing better membrane permeability and resulting in improved antimicrobial efficacy.
Anticancer Properties
Quinazolinone derivatives have also been investigated for their anticancer activities. For instance, N-(substituted phenyl) derivatives have shown promising results against various cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells through pathways activated by these compounds . Specific studies have noted that quinazolinones can influence cell cycle regulation and promote caspase activation, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. The following points summarize key findings from SAR studies:
- Substituent Positioning : The position of substituents on the phenyl ring significantly impacts biological activity. For example, para-substituted derivatives often exhibit enhanced antimicrobial activity compared to ortho or meta substitutions .
- Lipophilicity : Compounds with higher lipophilicity tend to penetrate cellular membranes more effectively, which is critical for antimicrobial action against both bacterial and fungal pathogens .
- Functional Groups : The presence of functional groups such as halogens (e.g., chlorine) and methoxy groups can enhance the pharmacological profile by improving solubility and bioavailability .
Case Studies
Several studies have highlighted the biological activities of quinazolinone derivatives similar to this compound:
- Antimicrobial Evaluation : A series of chloroacetamides were synthesized and tested against common pathogens. Results indicated strong activity against Gram-positive bacteria with varying effectiveness against Gram-negative strains .
- Anticancer Activity Assessment : In vitro studies demonstrated that certain quinazolinone derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .
特性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-26-11-18(24)22-17-10-13(8-9-15(17)20)23-12(2)21-16-7-5-4-6-14(16)19(23)25/h4-10H,3,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLBAJWSIUPQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














